5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, characterized by its five-membered heterocyclic structure that includes both oxygen and nitrogen atoms. The molecular formula for this compound is , and it features a 3-fluoro-4-methylphenyl substituent attached to the oxazolidinone ring. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent effective against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
The synthesis of 5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one can be achieved through several methods, including:
These methods aim to optimize yields and purity while minimizing the number of reaction steps .
The structure of 5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one is defined by its oxazolidinone core, which contains a nitrogen atom in the ring and an oxygen atom in the carbonyl group. The presence of the 3-fluoro-4-methylphenyl group influences both the physical properties and biological activity of the compound.
This structural information is crucial for understanding the compound's reactivity and interactions with biological systems .
5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one participates in various chemical reactions typical of oxazolidinones, including:
These reactions are essential for developing new therapeutic agents based on the oxazolidinone framework .
The mechanism of action for 5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one primarily involves its interaction with bacterial ribosomes. It binds to the 50S subunit, inhibiting protein synthesis by preventing the formation of the initiation complex necessary for translation. This action effectively halts bacterial growth and proliferation, making it a potent antibacterial agent .
These properties are critical for determining how this compound can be handled in laboratory settings and its potential formulations in pharmaceuticals .
5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one has several promising applications:
The oxazolidinone class represents a landmark achievement in antibacterial drug discovery, emerging in response to the critical public health threat posed by multi-drug-resistant Gram-positive pathogens. Characterized by a unique five-membered heterocyclic core (2-oxazolidinone), this synthetic antibacterial class exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci (VRE) – organisms that had rendered conventional antibiotics ineffective [2]. The structural template features an aryl group linked to the oxazolidinone ring's 5-position, with nitrogen at position 3, establishing a pharmacophore distinct from all previous antibiotic classes [2] [3].
Early oxazolidinone development centered on the unsubstituted phenyl derivative, but clinical candidates like DuP-721 and eperezolid revealed limitations in spectrum and pharmacokinetics. The pivotal breakthrough came with linezolid (containing a 3-fluoro-4-morpholinophenyl group), which became the first FDA-approved oxazolidinone in 2000. This established the oxazolidinone scaffold as a validated platform for antibiotic development against resistant Gram-positive bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB) [2]. The molecular framework of 5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one represents a strategic structural simplification and optimization within this class, retaining the critical fluorinated aryl motif while exploring alternative substituents.
Table 1: Key Milestones in Oxazolidinone Therapeutic Development
Compound | Aryl Substituent | Key Features | Development Status |
---|---|---|---|
DuP-721 | 3-Acetylaminomethylphenyl | Early prototype | Discontinued (toxicity) |
Eperezolid | 3-Fluoro-4-(4-morpholinyl)phenyl | Improved potency | Phase II (discontinued) |
Linezolid | 3-Fluoro-4-(4-morpholinyl)phenyl | First approved oxazolidinone | Marketed (2000) |
Tedizolid | Pyridinyl-difluorophenyl | Second generation | Marketed (2014) |
5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one | 3-Fluoro-4-methylphenyl | Simplified structure | Research compound |
The strategic incorporation of fluorine atoms and alkyl groups into the aryl ring of oxazolidinones represents a sophisticated approach to optimizing drug-target interactions and pharmacokinetic properties. Fluorine's strong electronegativity and small atomic radius enable precise modulation of electronic properties without significant steric perturbation. In the specific case of the 3-fluoro-4-methylphenyl configuration, the fluorine atom at the meta-position exerts profound electronic effects: (1) enhancing the compound's binding affinity to the 23S ribosomal RNA target site within the bacterial 50S ribosomal subunit through dipole interactions and altered electron distribution; (2) increasing metabolic stability by blocking oxidative pathways on the phenyl ring; and (3) optimizing lipophilicity to improve cellular penetration [2] [3].
The addition of the 4-methyl group provides complementary benefits: (1) the hydrophobic methyl group fills a lipophilic pocket within the ribosomal binding site, enhancing van der Waals interactions; (2) it introduces a minor steric constraint that favorably pre-organizes the molecule for target binding; and (3) it modulates overall compound solubility and distribution properties. The methyl group's electron-donating effect also counterbalances the electron-withdrawing fluorine, creating a balanced electronic profile across the aromatic system. This precise combination yields a compound (C₁₀H₁₀FNO₂) with molecular weight 195.19 g/mol that exhibits improved antibacterial potency against resistant strains compared to non-fluorinated analogs [1] [2].
Table 2: Structure-Activity Relationship of Phenyl Substituents in Oxazolidinones
Position | Substituent | Effect on Binding Affinity | Impact on Antibacterial Spectrum | Influence on Pharmacokinetics |
---|---|---|---|---|
3-Fluoro | F | ↑ Hydrogen bonding to G2505 (23S rRNA) | ↑ Potency against VRE | ↓ Oxidative metabolism |
4-Methyl | CH₃ | ↑ Van der Waals interactions with U2585 | ↑ Activity against anaerobes | ↑ Lipophilicity (tissue penetration) |
Unsubstituted | H | Baseline binding | Narrow spectrum | Rapid metabolism |
4-Morpholino | N | Complex hydrogen bonding network | Broadest spectrum | ↑ Solubility, predictable clearance |
The evolution of synthetic methodologies for 5-aryl oxazolidinones reflects a broader paradigm shift toward stereoselective drug manufacturing. Early synthetic routes, exemplified by the Upjohn iodocyclocarbamation approach, produced racemic mixtures [2]. However, the biological significance of the oxazolidinone's C-5 position – which becomes chiral upon aryl substitution – necessitated enantioselective methods. The (S)-configuration at C-5 consistently demonstrates superior antibacterial activity and reduced toxicity compared to the (R)-enantiomer, driving the development of asymmetric syntheses [2] [3].
The synthesis of 5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one exemplifies this transition. Modern approaches leverage several stereoselective strategies:
Chiral Resolution Method: The classical approach employs (R)-mandelic acid to resolve the intermediate amino-diol formed from 3-fluoro-4-methylaniline and glycidol. Subsequent diethylcarbonate-mediated cyclization yields the 5-(R)-hydroxymethyl intermediate, which undergoes stereospecific conversion to the 5-(S)-acetamidomethyl derivative via tosylation, azide displacement, reduction, and acylation [2].
DuPONT Asymmetric Synthesis: This industrially viable method employs catalytic cyclization of 3-fluoro-4-methylphenyl isocyanate with (R)-glycidyl butyrate using LiBr/tributylphosphine oxide in refluxing xylene. This process installs the desired stereochemistry with high enantiomeric excess (>98% ee), and subsequent saponification yields the target oxazolidinone [2].
Gold(I)-Catalyzed Rearrangement: Contemporary research demonstrates efficient routes via cationic Au(I) complex-catalyzed rearrangement of propargylic tert-butylcarbamates. This method provides 5-methylene-1,3-oxazolidin-2-ones with excellent yields and stereocontrol, particularly valuable for generating analogs with varied C-5 substituents [2].
The progression toward catalytic asymmetric synthesis reflects both the pharmaceutical industry's commitment to efficiency and the critical importance of stereochemistry in oxazolidinone pharmacology. The 5-(S) enantiomer of 5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one exhibits approximately 16-32 times greater potency against Gram-positive pathogens compared to its (R)-counterpart, validating the focus on stereoselective production [2] [3].
Table 3: Evolution of Synthetic Methods for 5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one
Synthetic Method | Key Reagents/Catalysts | Enantiomeric Excess (%) | Overall Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Racemic Iodocyclocarbamation | I₂, Na₂CO₃, Pyridine | 0 (racemic) | 45-60 | Simple; requires resolution |
Chiral Resolution | (R)-Mandelic acid, Diethylcarbonate | >99 (after resolution) | 28-35 | High ee; low yield |
DuPONT Asymmetric | LiBr, Tributylphosphine oxide | 95-98 | 65-78 | Scalable, moderate ee |
Gold(I)-Catalyzed Rearrangement | [Au(PPh₃)]NTf₂, CH₂Cl₂ | >99 | 82-90 | Excellent stereocontrol, cost |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: